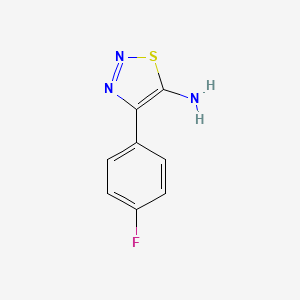
(4-Bromo-phenyl)-cyclobutyl-acetic acid
Übersicht
Beschreibung
“(4-Bromo-phenyl)-cyclobutyl-acetic acid” is a chemical compound with the CAS Number: 1082453-52-8 . It has a molecular weight of 269.14 and its IUPAC name is (4-bromophenyl) (cyclobutyl)acetic acid . The compound is a white solid and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for “(4-Bromo-phenyl)-cyclobutyl-acetic acid” is 1S/C12H13BrO2/c13-10-6-4-9 (5-7-10)11 (12 (14)15)8-2-1-3-8/h4-8,11H,1-3H2, (H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-Bromo-phenyl)-cyclobutyl-acetic acid” is a white solid . It has a molecular weight of 269.14 and its storage temperature is 0-5°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Borinic Acid Derivatives
Borinic acids: and their derivatives are a subclass of organoboron compounds used in various chemical reactions. The compound can be utilized in the synthesis of diarylborinic acids and their four-coordinated analogs. These compounds are essential in cross-coupling reactions, catalysis, and medicinal chemistry .
Medicinal Chemistry Applications
In medicinal chemistry, boronic acids and their derivatives have shown promise in anticancer, antibacterial, and antiviral activities. The compound can be modified to enhance selectivity, physicochemical, and pharmacokinetic characteristics, potentially leading to the development of new drugs .
Suzuki–Miyaura Coupling
The compound can serve as a boron reagent in Suzuki–Miyaura coupling , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process is known for its mild conditions and functional group tolerance, making it a valuable tool in organic synthesis .
Protoplast Conjugation in Plant Biology
In plant biology, protoplasts can conjugate aspartic acid with boronic acid derivatives to form specific compounds. This application is crucial for understanding plant metabolism and could be used to study the effects of various compounds on plant growth and development .
Catalysis of Amide Bond Formation
The compound can catalyze the formation of amide bonds from amines and carboxylic acids. This application is significant in green chemistry, as it avoids the need for preactivation of the carboxylic acid or the use of coupling reagents, making the process more environmentally friendly .
Extraction of Environmental Contaminants
In environmental science, the compound can be used as a standard in the extraction of nonylphenol polyethoxy carboxylates from sludge samples. This application is vital for monitoring and controlling environmental pollutants .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that brominated phenylacetic acid derivatives can interact with various biological targets, influencing cellular processes .
Mode of Action
Brominated compounds often act through electrophilic aromatic substitution, where the bromine atom is added to phenylacetic acid . This process can influence the compound’s interaction with its targets and induce changes in cellular processes .
Biochemical Pathways
It’s known that brominated compounds can influence various biochemical pathways, leading to downstream effects .
Result of Action
(4-Bromo-phenyl)-cyclobutyl-acetic acid has been reported to have a growth inhibitory effect, causing the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins . This suggests that the compound may have a role in regulating cell growth and development.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-2-cyclobutylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-6-4-9(5-7-10)11(12(14)15)8-2-1-3-8/h4-8,11H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZOCDPAOXVRDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



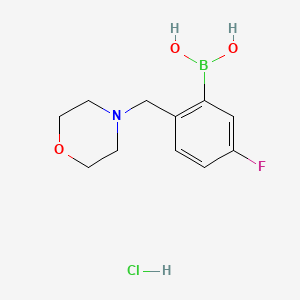
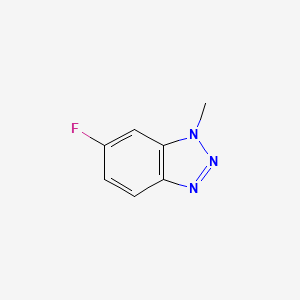
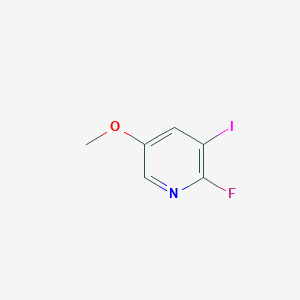

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate](/img/structure/B1446529.png)
![4-Boc-6-Amino-[1,4]oxazepane hydrochloride](/img/structure/B1446530.png)
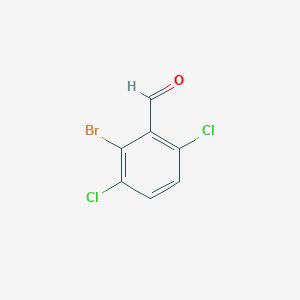
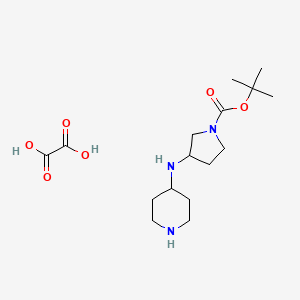
![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid](/img/structure/B1446537.png)




